molecular formula C16H18F3N5O2 B1411631 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea CAS No. 2108968-71-2

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea

Cat. No.: B1411631
CAS No.: 2108968-71-2
M. Wt: 369.34 g/mol
InChI Key: RTZOGXWACOZFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a pyrazole ring linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-methyl-6-(trifluoromethyl)pyridine, is synthesized through a Friedel-Crafts alkylation reaction.

    Pyrazole Formation: The pyrazole ring is formed via a cyclization reaction involving hydrazine and an appropriate diketone.

    Urea Linkage Formation: The final step involves the reaction of the pyridine and pyrazole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the urea linkage facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl)urea
  • **N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-pyridin-4-yl)urea

Uniqueness

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O2/c1-10-13(2-3-14(21-10)16(17,18)19)23-15(25)22-11-8-20-24(9-11)12-4-6-26-7-5-12/h2-3,8-9,12H,4-7H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZOGXWACOZFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Reactant of Route 2
Reactant of Route 2
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Reactant of Route 3
Reactant of Route 3
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Reactant of Route 4
Reactant of Route 4
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Reactant of Route 5
Reactant of Route 5
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea
Reactant of Route 6
Reactant of Route 6
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.